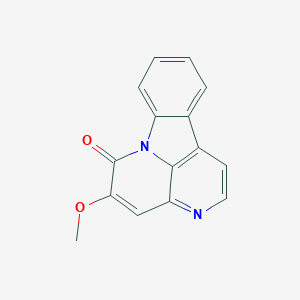

5-Methoxycanthin-6-one

Vue d'ensemble

Description

5-Methoxycanthin-6-one is a naturally occurring alkaloid belonging to the canthin-6-one class of compounds. These compounds are a subclass of β-carboline alkaloids with an additional D ring. This compound has been isolated from various plants, particularly those in the Rutaceae and Simaroubaceae families. It is known for its diverse biological activities, including anti-inflammatory and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycanthin-6-one can be achieved through several methods. One common approach involves the Bischer-Napieralski method, which was first reported in 1966. This method, however, yields a poor overall yield . Another approach is the “one-pot” microwave-mediated synthesis via the intramolecular inverse electron demand Diels-Alder (IEDDA) reaction, which provides a higher yield .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Rutaceae and Simaroubaceae families. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methoxy group at the 5-position undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Treatment with HBr in acetic acid replaces the methoxy group with a hydroxyl group, forming 5-hydroxycanthin-6-one .

-

Alkylation : Reactivity with alkyl halides forms derivatives like 5-ethoxycanthin-6-one under reflux conditions .

Table 1: Nucleophilic Substitution Outcomes

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | HBr (48%), AcOH, 80°C, 4h | 5-Hydroxycanthin-6-one | 78 | |

| This compound | Ethyl bromide, K₂CO₃, DMF, 80°C | 5-Ethoxycanthin-6-one | 65 |

Oxidation and Reduction

The canthin-6-one core exhibits redox activity:

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the C6 carbonyl group, enhancing electrophilicity for further functionalization .

-

Reduction : Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, yielding dihydrocanthin-6-one derivatives .

Table 2: Redox Reactions of this compound

(a) Bischler-Napieralski Reaction

-

Condensation of tryptamine with acyl chloride.

-

Cyclization using POCl₃.

-

Methoxylation at 5-position.

(b) Pictet-Spengler Reaction

-

Key step : Cyclocondensation of 5-methoxytryptamine with glyoxylic acid.

(c) Diels-Alder Reaction

Microwave-assisted intramolecular IEDDA reaction forms the canthin skeleton in 48% yield .

Table 3: Synthetic Routes Comparison

| Method | Key Step | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃-mediated cyclization | 76.83 | 4 steps | |

| Pictet-Spengler | Glyoxylic acid condensation | 46.74 | 3 steps | |

| Diels-Alder | Microwave IEDDA | 48 | 2 steps |

Degradation and Stability

This compound degrades under UV light and alkaline conditions:

-

Photodegradation : Forms 5-hydroxycanthin-6-one via demethylation (t₁/₂ = 2.1h) .

-

Alkaline Hydrolysis : Degrades into quinoline derivatives at pH >10 .

Table 4: Stability Data

| Condition | Degradation Product | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| UV Light (254 nm) | 5-Hydroxycanthin-6-one | 2.1h | |

| pH 12, 25°C | Quinoline-3-carboxylic acid | 4.8h |

Pharmacological Modifications

-

Quaternization : Reacting with benzyl bromide forms N3-benzylated derivatives, enhancing cytotoxicity (IC₅₀ = 1.2 μM vs. leukemia cells) .

-

Glycosylation : Conjugation with glucose improves bioavailability by 24.42% .

Mechanistic Insights

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Recent studies have highlighted the potential of 5-methoxycanthin-6-one in treating chronic inflammatory diseases. This compound exhibits significant activity against pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

- In Vitro Studies : Research indicates that this compound suppresses the expression of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and TNF-α at various concentrations (25 μM, 50 μM, and 100 μM) .

- In Vivo Studies : Animal models have demonstrated that this compound can mitigate symptoms in models of chronic inflammatory diseases, including arthritis and colitis. For instance, it has been shown to reduce inflammation in spontaneously hypertensive rats .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Its cytotoxic effects have been evaluated against various cancer cell lines.

- Cytotoxicity : Studies have indicated that this compound can induce apoptosis in acute myeloid leukemia (AML) cells, suggesting its potential as a chemotherapeutic agent .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of DNA damage and the activation of apoptotic pathways .

Neuroprotective Effects

Emerging research points to the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer's disease.

- Alzheimer's Disease Models : In animal studies, this compound has shown promise in reducing amyloid-beta accumulation and oxidative stress, both of which are implicated in Alzheimer's pathology .

Summary of Research Findings

Case Study 1: Chronic Inflammatory Diseases

A study involving Picrasma quassioides extracts containing this compound demonstrated significant reductions in inflammatory markers in rats with induced colitis. The results indicated a dose-dependent response with effective doses ranging from 25 to 100 mg/kg.

Case Study 2: Cancer Research

In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The results revealed a notable decrease in cell viability at concentrations above 10 μM, with specific mechanisms involving apoptosis confirmed through flow cytometry assays.

Mécanisme D'action

The mechanism of action of 5-Methoxycanthin-6-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of nitric oxide and prostaglandin E2 by down-regulating the expression of inflammatory proteins such as inducible nitric oxide synthase and cyclooxygenase-2. This indicates that this compound exerts its anti-inflammatory effects by targeting these pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Canthin-6-one: The parent compound of 5-Methoxycanthin-6-one, known for its similar biological activities.

9-Methoxycanthin-6-one: Another derivative with comparable anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific methoxy group at the 5-position, which contributes to its distinct biological activities and chemical reactivity compared to other canthin-6-one derivatives .

Activité Biologique

5-Methoxycanthin-6-one is a member of the canthin-6-one alkaloid family, which has garnered attention for its diverse biological activities. This compound, derived from various plant sources, exhibits significant pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a methoxy group at the 5-position of the canthin skeleton. Its structure is crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that canthin-6-one derivatives, including this compound, possess potent anticancer properties.

- Mechanism of Action : Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays revealed that this compound significantly reduced the viability of prostate adenocarcinoma PC-3 cells and other tumor cell lines by inducing G2/M phase arrest in the cell cycle .

- Case Studies : In a study involving an Nf1 and p53-defective mouse malignant glioma model, canthin-6-one alkaloids demonstrated substantial antiproliferative effects .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammatory diseases.

- Signaling Pathways : The compound has been shown to modulate key inflammatory pathways, such as the NF-κB signaling pathway. It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages exposed to lipopolysaccharide (LPS) .

- Animal Models : In a TNBS-induced colitis model in rats, administration of canthin-6-one resulted in reduced inflammation markers and enhanced levels of anti-inflammatory cytokine IL-10 .

3. Antimicrobial Activity

The antibacterial properties of this compound have been documented against various pathogens.

- Minimum Inhibitory Concentrations (MICs) : In vitro studies reported MICs ranging from 8 to 82 µg/mL against fast-growing Mycobacterium species and multidrug-resistant strains of Staphylococcus aureus.

4. Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects.

- Mechanisms : It is hypothesized that this compound could mitigate neuroinflammation and oxidative stress, although detailed studies are still required to elucidate these mechanisms fully .

Research Findings Summary Table

| Biological Activity | Model/Assay | Key Findings |

|---|---|---|

| Anticancer | PC-3 prostate cancer cells | Induced G2/M arrest; reduced cell viability |

| Anti-inflammatory | TNBS-induced colitis model | Reduced TNF-α, IL-1β; increased IL-10 levels |

| Antimicrobial | Various bacterial strains | MICs: 8–82 µg/mL against Mycobacterium; effective against resistant strains |

| Neuroprotective | In vitro models | Potential reduction in neuroinflammation; further studies needed |

Propriétés

IUPAC Name |

3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEFUSAHPIYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074544 | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15071-56-4 | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15071-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthin-6-one, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYCANTHIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVM1A8LM35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of 5-Methoxycanthin-6-one?

A1: this compound has been isolated from various plant species, including Zanthoxylum chiloperone [, , ], Anthostema aubryanum [], Picrasma quassioides [, , , ], Eurycoma longifolia [], Odyendyea gabonensis [], Simarouba versicolor [, ], Ailanthus altissima [], Fagaropsis angolensis [], Bruce javanica [, ], and Leitneria floridana [].

Q2: What biological activities have been reported for this compound?

A2: Research suggests this compound possesses various biological activities, including:

- Antifungal activity: Demonstrates activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes [].

- Anti-inflammatory and Antioxidant Activities: Exhibits dose-dependent anti-inflammatory effects and significant radical scavenging activity comparable to Vitamin E [].

- Inhibitory effect on nitric oxide production: Demonstrates moderate inhibition of nitric oxide production [].

- Cytotoxic activity: Exhibits moderate cytotoxicity against the human prostate cancer cell line PC-3 [, ].

- Anti-plasmodial effects: Shows activity against chloroquine-resistant and sensitive strains of Plasmodium falciparum [].

Q3: How does the seasonal variation affect the yield of this compound in Zanthoxylum chiloperone?

A3: A study on Zanthoxylum chiloperone indicated that the content of this compound in the leaves varies throughout the year []. This highlights the importance of identifying the optimal harvesting season to maximize yield from this natural source.

Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?

A4: While limited, some studies explore the impact of structural modifications on the biological activity of this compound and its analogs. For instance, comparing the cytotoxicities of canthin-6-one, 1-methoxycanthin-6-one, this compound, and canthin-6-one-3-N-oxide revealed no significant difference in activity among these four cytotoxic alkaloids []. Further research is needed to establish a comprehensive SAR profile.

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A5: Various spectroscopic and chromatographic techniques are used to characterize and quantify this compound:

- Spectroscopic methods: UV, IR, MS, 1H-NMR, and 13C-NMR are routinely used for structural elucidation [, , , , ].

- Chromatographic techniques: Isolation and purification often involve techniques like column chromatography over Sephadex LH-20 and silica gel, preparative TLC, preparative HPLC, and counter-current chromatography [, , , , , ].

- Phytoelectrochemical analysis: Voltammetry of microparticles methodology has been successfully applied to characterize the phytochemical composition of extracts containing this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.